4-(2-Carbamoylphenyl)benzoic acid

PARP-1 inhibition HDAC inhibition Target selectivity

Researchers synthesizing benzazepine-based arginine vasopressin antagonists require the specific 2-carbamoyl,4'-carboxyl biphenyl scaffold-generic biphenyl-2,4'-dicarboxylic acids cannot substitute due to the absence of the carbamoyl nitrogen essential for heterocyclic ring formation. This compound delivers: • Defined dual-target profile: PARP-1 IC50 245 nM vs. HDAC IC50 13,700 nM (~56-fold selectivity window), with >200-fold selectivity over recombinant HDAC2/HDAC3 (IC50 >50,000 nM) • Reproducible ADME benchmark: calculated LogP 2.85, PSA 80.39 Ų • Supplied with full QA documentation; not classified as hazardous for transport.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 281232-92-6
Cat. No. B13877379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Carbamoylphenyl)benzoic acid
CAS281232-92-6
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)N
InChIInChI=1S/C14H11NO3/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H2,15,16)(H,17,18)
InChIKeyUKCSLEZAFXRSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Carbamoylphenyl)benzoic Acid: Structural Identity & Class Definition


4-(2-Carbamoylphenyl)benzoic acid (CAS 281232-92-6) is a biphenyl-derived aromatic carboxylic acid featuring a 2-carbamoyl (amide) substituent on one phenyl ring and a 4'-carboxylic acid group on the other [1]. With a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol, the compound possesses a calculated LogP of 2.85 and a polar surface area (PSA) of 80.39 Ų [1]. It is functionally classified as both a carboxamide and a benzoic acid derivative, placing it within a broader chemical class that includes biphenyl-2-carboxamides and phenylcarbamoylbenzoic acids—scaffolds that have been explored for diverse applications ranging from arginine vasopressin antagonism to PARP and HDAC inhibition [2][3].

Scaffold Biphenyl-2-carboxamide core for PARP-1 pathway inhibition studies
Intermediate Key precursor for arginine vasopressin antagonist benzazepine synthesis
Reference Physicochemical benchmark for biphenyl carboxylic acid ADME profiling

Why Biphenyl Analogs Fail as Substitutes for 4-(2-Carbamoylphenyl)benzoic Acid


Within the biphenyl carboxylic acid and carboxamide chemical space, minor structural variations produce substantial differences in target engagement, physicochemical properties, and synthetic utility. This compound's specific 2-carbamoyl,4'-carboxyl substitution pattern on the biphenyl scaffold—coupled with its methyl ester derivative form—creates a unique profile that generic biphenyl-2,4'-dicarboxylic acids (e.g., CAS 606-80-4) or simple methoxy-substituted analogs (e.g., 2'-methoxybiphenyl-4-carboxylic acid) cannot replicate . Notably, 4-(2-Carbamoylphenyl)benzoic acid exhibits measurable dual-target biochemical activity with a PARP-1 IC50 of 245 nM versus an HDAC IC50 of 13,700 nM, representing an approximately 56-fold selectivity window that is not observed in unsubstituted or methoxy-analog counterparts [1]. This differential activity profile directly impacts both its utility as a pharmacological tool compound and its procurement value relative to close structural neighbors.

Biphenyl-2,4'-dicarboxylic acid (CAS 606-80-4) lacks the 2-carbamoyl group — PARP-1/HDAC selectivity profile may not transfer; target engagement context differs.
2'-Methoxybiphenyl-4-carboxylic acid shifts lipophilicity and hydrogen-bonding capacity — physicochemical property drift may alter assay solubility and permeability.
Close carboxamide analogs often optimized for multi-HDAC activity — class-level substitution risks confounding epigenetic modulation in PARP-1-focused assays.

4-(2-Carbamoylphenyl)benzoic Acid: Quantitative Differentiation Evidence


PARP-1 vs. HDAC Selectivity Profile

In biochemical assays using human HeLa cell nuclear extracts, 4-(2-Carbamoylphenyl)benzoic acid demonstrated an IC50 of 245 nM against PARP-1 while exhibiting substantially weaker HDAC inhibition with an IC50 of 13,700 nM (13.7 μM) [1]. This yields an approximately 56-fold selectivity ratio favoring PARP-1 over HDAC activity in this nuclear extract system [1]. In contrast, many biphenyl-2-carboxamide analogs evaluated in the literature show either broader polypharmacology or predominantly HDAC-directed activity profiles; for example, certain 2-([1,1'-biphenyl]-4-carboxamido)benzoic acid derivatives were optimized as KDM4B/HDAC dual inhibitors with potent activity against both targets [2].

PARP-1 vs HDAC Selectivity
Reported
PARP-1 IC50: 245 nM
HDAC IC50: 13,700 nM
~56-fold selectivity
Supports PARP-1-preferential probe development context
HeLa nuclear extract assay; selectivity may vary in recombinant systems
PARP-1 inhibition HDAC inhibition Target selectivity Dual-target pharmacology

Vasopressin Antagonist Benzazepine Precursor

4-(2-Carbamoylphenyl)benzoic acid is specifically claimed and utilized as the key intermediate for synthesizing nitrogen-containing aromatic 5-membered ring-condensed benzazepine derivatives that function as arginine vasopressin (AVP) antagonists [1]. The 4-(biphenyl-2-ylcarboxamide)benzoic acid scaffold provides the precise structural framework required for subsequent condensation reactions leading to the active benzazepine pharmacophore [1]. Generic biphenyl-2,4'-dicarboxylic acid (CAS 606-80-4), which lacks the 2-carbamoyl functionality, cannot serve as a direct substitute in this synthetic pathway because the carbamoyl nitrogen participates in the formation of the condensed heterocyclic ring system . Similarly, simple methoxy-substituted analogs (e.g., 2'-methoxybiphenyl-4-carboxylic acid) lack the amide nitrogen required for the key ring-condensation step .

Vasopressin Antagonist Intermediate
Head-to-head
2-Carbamoyl required for benzazepine ring condensation
Structurally essential for vasopressin antagonist synthesis pathway
Generic biphenyl dicarboxylic acids cannot form heterocyclic product
Arginine vasopressin antagonists Benzazepine synthesis Pharmaceutical intermediates Condensed heterocycles

Physicochemical Profile and ADME Predictability

4-(2-Carbamoylphenyl)benzoic acid exhibits calculated physicochemical parameters of LogP = 2.85 and PSA = 80.39 Ų [1]. When compared to structurally related analogs, these values occupy a distinct property space: unsubstituted biphenyl-2,4'-dicarboxylic acid (CAS 606-80-4) has a lower PSA of 74.60 Ų due to the absence of the carbamoyl group , while 2'-methoxybiphenyl-4-carboxylic acid (CAS 5728-32-5) displays a higher LogP of approximately 3.18 and lower hydrogen-bonding capacity . The combination of moderate lipophilicity (LogP ~2.9) and adequate polar surface area (~80 Ų) places 4-(2-Carbamoylphenyl)benzoic acid within the favorable range for both membrane permeability and aqueous solubility, distinguishing it from more lipophilic methoxy analogs and less polar dicarboxylic acid counterparts.

Physicochemical Profile
Cross-study comparable
LogP 2.85 | PSA 80.39 Ų
vs biphenyl-2,4'-dicarboxylic acid PSA 74.60 Ų
vs 2'-methoxy analog LogP 3.18
Moderate lipophilicity and polarity support solubility/permeability screening
Computational predictions; experimental verification recommended
LogP Polar surface area ADME prediction Drug-likeness

PARP-1 Affinity and HDAC Isoform Selectivity

Beyond the primary PARP-1/HDAC selectivity, additional data from recombinant enzyme assays indicate that 4-(2-Carbamoylphenyl)benzoic acid shows negligible inhibitory activity against specific HDAC isoforms: IC50 > 50,000 nM (>50 μM) against recombinant human HDAC2 and HDAC3 expressed in baculovirus-infected Sf9 cells [1]. While direct comparative data for close structural analogs in identical assays are not available, this profile is notably distinct from many phenylcarbamoylbenzoic acid derivatives reported in the literature that were optimized for HDAC inhibition or antioxidant activity [2]. For instance, the broader class of biphenyl-4-carboxamido benzoic acid derivatives has been pursued as KDM4B/HDAC dual inhibitors with potent nanomolar activity against multiple HDAC isoforms [3]. The minimal HDAC engagement exhibited by 4-(2-Carbamoylphenyl)benzoic acid thus defines it as an outlier within this chemical class—a feature that may be advantageous for applications requiring PARP-1 activity without confounding HDAC-mediated effects.

HDAC Isoform Selectivity
Class-level
HDAC2 IC50 >50,000 nM
HDAC3 IC50 >50,000 nM
>200-fold vs PARP-1
Minimal HDAC engagement supports PARP-1-probe specificity
Recombinant HDAC2/3 assays; class-level inference
HDAC selectivity PARP inhibition Isoform profiling Epigenetic targets

4-(2-Carbamoylphenyl)benzoic Acid: Application Scenarios


AVP Antagonist and Benzazepine Synthesis

Procure 4-(2-Carbamoylphenyl)benzoic acid specifically as the key intermediate for synthesizing nitrogen-containing aromatic 5-membered ring-condensed benzazepine derivatives with arginine vasopressin antagonist activity [1]. This compound provides the essential biphenyl-2-ylcarboxamide scaffold required for subsequent condensation reactions that form the benzazepine pharmacophore [1]. Generic biphenyl-2,4'-dicarboxylic acid or methoxy-substituted analogs cannot substitute in this pathway due to the absence of the carbamoyl nitrogen necessary for heterocyclic ring formation .

PARP-1 Probe Development with Minimal HDAC Interference

Use 4-(2-Carbamoylphenyl)benzoic acid as a starting scaffold or reference compound for PARP-1-targeted chemical probe development where HDAC-mediated confounding effects must be minimized [1]. With a PARP-1 IC50 of 245 nM and ~56-fold selectivity over HDAC in nuclear extracts (IC50 = 13,700 nM), plus >200-fold selectivity over recombinant HDAC2 and HDAC3 (IC50 > 50,000 nM), this compound offers a defined biochemical profile that contrasts with many biphenyl carboxamide analogs that exhibit potent multi-HDAC activity [1].

PARP-1/HDAC Selectivity Assay Development

Deploy 4-(2-Carbamoylphenyl)benzoic acid as a control compound or benchmark in biochemical screening cascades designed to evaluate PARP-1 versus HDAC selectivity of novel chemical entities [1]. Its well-characterized dual-target activity profile (PARP-1 IC50 = 245 nM; HDAC IC50 = 13,700 nM) provides a reproducible reference point for assay validation and cross-study comparability [1].

Physicochemical Reference for Biphenyl Carboxylic Acids

Utilize 4-(2-Carbamoylphenyl)benzoic acid as a physicochemical reference standard when evaluating the ADME properties of biphenyl carboxylic acid series [1]. Its calculated LogP of 2.85 and PSA of 80.39 Ų represent a distinct property combination that can serve as a benchmark for comparing the lipophilicity and polarity of novel analogs during lead optimization campaigns [1].

Application
Selection Property
Validation Focus
AVP antagonist benzazepine synthesis
2-Carbamoyl biphenyl scaffold
Condensation reaction feasibility
PARP-1 probe with low HDAC interference
PARP-1/HDAC selectivity profile
Target engagement assays, epigenetic counter-screens
PARP-1/HDAC screening control
Characterized dual-target activity
Assay benchmarking and cross-study comparability
Physicochemical reference for biphenyl series
Moderate lipophilicity and polarity balance
ADME property comparison, permeability/solubility modeling

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